2,3-Dimethyl-4-(methylthio)benzoic acid
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Description
2,3-Dimethyl-4-(methylthio)benzoic acid is a chemical compound with the molecular formula C8H8O2S . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . This compound is often used in laboratory settings .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . After the reaction is completed, the product is purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The structural analysis of this compound can be carried out using powder X-ray diffraction (PXRD) data . Theoretical DFT calculations using the B3LYP correlation functional can reveal the energy gap of HOMO–LUMO orbitals .Physical and Chemical Properties Analysis
This compound is a light yellow to beige crystalline powder . Its melting point is 192-196 °C, and it has a predicted boiling point of 319.0±25.0 °C . The compound has a predicted density of 1.28±0.1 g/cm3 .Safety and Hazards
Mechanism of Action
- The primary target of 2,3-Dimethyl-4-(methylthio)benzoic acid is not well-documented in the available literature. However, we know that it has been studied for its protective effects against cisplatin-induced nephrotoxicity in rats .
- The benzylic position (the carbon adjacent to the aromatic ring) can undergo nucleophilic substitution reactions due to its relative stability compared to other alkyl carbons .
Target of Action
Mode of Action
Result of Action
Properties
IUPAC Name |
2,3-dimethyl-4-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBKCMCHHVILIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)SC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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